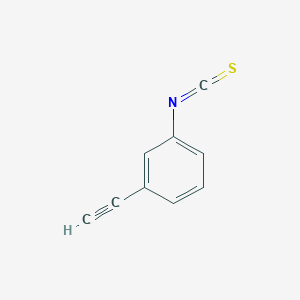

1-Ethynyl-3-isothiocyanatobenzene

CAS No.: 244246-95-5

Cat. No.: VC3243454

Molecular Formula: C9H5NS

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 244246-95-5 |

|---|---|

| Molecular Formula | C9H5NS |

| Molecular Weight | 159.21 g/mol |

| IUPAC Name | 1-ethynyl-3-isothiocyanatobenzene |

| Standard InChI | InChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H |

| Standard InChI Key | CDXYLBBUTLNTBC-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=CC=C1)N=C=S |

| Canonical SMILES | C#CC1=CC(=CC=C1)N=C=S |

Introduction

Structure and Chemical Identity

1-Ethynyl-3-isothiocyanatobenzene is an aromatic compound characterized by a benzene ring substituted with an ethynyl group (C≡CH) at position 1 and an isothiocyanate group (N=C=S) at position 3. This meta-substitution pattern creates a molecule with two distinctly reactive functional groups that can participate in various chemical transformations. The ethynyl group provides alkyne reactivity suitable for click chemistry and metal-catalyzed coupling reactions, while the isothiocyanate moiety offers opportunities for nucleophilic additions and heterocycle formation.

The compound exists as a yellow oil liquid at room temperature, indicating its relatively low melting point compared to related crystalline isothiocyanates . The distinctive reactivity profile of this compound stems from the combination of the electron-withdrawing isothiocyanate group and the electron-rich ethynyl functionality on the aromatic ring.

Synthesis Methodologies

General Approaches to Isothiocyanate Synthesis

Multiple synthetic routes have been established for the preparation of aromatic isothiocyanates, which can be adapted for the synthesis of 1-Ethynyl-3-isothiocyanatobenzene. These methods generally involve the transformation of primary amines into the corresponding isothiocyanates through various reagents and conditions.

One established method uses carbon disulfide (CS₂) and oxidizing agents to convert primary amines to isothiocyanates. In this approach, the amine reacts with CS₂ in the presence of a base to form a dithiocarbamate intermediate, which is subsequently oxidized to yield the isothiocyanate . The general procedure involves:

-

Reaction of the primary amine with CS₂ in the presence of potassium carbonate

-

Treatment with sodium persulfate as an oxidizing agent

-

Extraction and purification to obtain the pure isothiocyanate product

Alternative methods include the use of thiophosgene, which directly converts amines to isothiocyanates in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate . Another approach employs 1,1'-thiocarbonyldiimidazole as a safer alternative to thiophosgene for isothiocyanate formation .

Specific Synthesis of 1-Ethynyl-3-isothiocyanatobenzene

The synthesis of 1-Ethynyl-3-isothiocyanatobenzene has been documented under two different reaction conditions, referred to as Conditions A and Conditions B in the literature:

These distinct conditions represent different synthetic approaches that significantly affect the efficiency of the transformation. The higher yield in Conditions A suggests a more optimized protocol for this particular compound.

Additionally, a report indicates that 1-Ethynyl-3-isothiocyanatobenzene was obtained as a pale yellow liquid after a reaction time of just 30 minutes, also with an 88% yield (28 mg) . This suggests that the reaction can proceed efficiently under appropriate conditions with relatively short reaction times.

Physical and Spectroscopic Characterization

Physical Properties

1-Ethynyl-3-isothiocyanatobenzene exhibits the following physical properties:

-

Physical state: Liquid at room temperature

Reactivity and Chemical Transformations

The dual functionality of 1-Ethynyl-3-isothiocyanatobenzene presents opportunities for diverse chemical transformations. These can be inferred based on the known reactivity patterns of both functional groups:

Isothiocyanate Reactivity

The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom and reacts readily with nucleophiles. Common reactions include:

-

Formation of thioureas with primary or secondary amines

-

Synthesis of thiocarbamates with alcohols

-

Preparation of thioacyl compounds with organometallic reagents

Ethynyl Reactivity

The ethynyl group (-C≡CH) can participate in numerous valuable transformations:

-

Sonogashira coupling with aryl or vinyl halides

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions

-

Oxidative homocoupling to form diynes

-

Hydration to form ketones

-

Hydrogenation to form alkyl groups

The presence of both functional groups in 1-Ethynyl-3-isothiocyanatobenzene allows for selective reactions at either site, potentially enabling complex molecular architectures through sequential transformations.

Comparison with Related Isothiocyanates

The literature provides characterization data for numerous related isothiocyanates, allowing for comparison of their properties with 1-Ethynyl-3-isothiocyanatobenzene:

Table 2. Comparison of 1-Ethynyl-3-isothiocyanatobenzene with Selected Related Isothiocyanates

The data reveals that the yields of isothiocyanates vary significantly depending on the synthetic conditions employed and the substituents on the aromatic ring. Notably, electron-withdrawing groups (such as nitro) tend to reduce yields in Conditions B, while alkyl-substituted derivatives generally perform well under both conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume